molecular formula C35H28BrN5O5S B561839 Fluoresceinyl Gabazine, Bromide CAS No. 1024389-03-4

Fluoresceinyl Gabazine, Bromide

Cat. No. B561839
CAS RN: 1024389-03-4
M. Wt: 710.603
InChI Key: WSELVZAWJROADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoresceinyl Gabazine, Bromide is a chemical compound with the CAS Registry number 1024389-03-4 . It is not classified as a hazardous compound . It is used as an intermediate in the production of other chemicals . The IUPAC name for this compound is 4-[6-amino-3-[(2-oxospiro[1-benzofuran-3,9’-xanthene]-6-yl)carbamothioylamino]-5-phenylpyridazin-1-ium-1-yl]butanoic acid bromide .


Molecular Structure Analysis

The molecular formula of Fluoresceinyl Gabazine, Bromide is C35H28BrN5O5S . The molecular weight is 710.59600 . The structure includes a benzofuran and a xanthene ring, which are connected by a spiro linkage .

Scientific Research Applications

Biomedical Imaging

Fluoresceinyl Gabazine, Bromide: is extensively used in biomedical imaging due to its fluorescent properties. It allows for the visualization of cellular components and processes with high sensitivity and specificity . This compound can be used to track the movement of molecules within cells, observe the interaction between different cellular components, and monitor physiological changes in real time.

Environmental Monitoring

In environmental science, Fluoresceinyl Gabazine, Bromide serves as a sensitive probe for detecting pollutants and toxins. Its high fluorescence intensity makes it an ideal candidate for tracing the presence of harmful substances in water and soil, aiding in the assessment of environmental health and the detection of potential hazards .

Food Safety Analysis

The compound’s selectivity and non-toxic nature make it suitable for use in food safety analysis. It can be employed to detect the presence of contaminants or adulterants in food products, ensuring compliance with safety standards and protecting public health .

Disease Diagnosis

Fluoresceinyl Gabazine, Bromide: can be used in the diagnosis of diseases by highlighting specific biomarkers associated with pathological conditions. Its ability to bind selectively to target molecules enables the identification and quantification of disease indicators, facilitating early diagnosis and treatment .

Theranostics

Theranostics, which combines therapy and diagnostics, is another field where Fluoresceinyl Gabazine, Bromide shows promise. It can be used to develop systems that not only diagnose a disease but also deliver therapeutic agents to the affected area, allowing for targeted treatment .

Molecular Biology Research

In molecular biology, this compound is used as a tool for studying gene expression, protein interactions, and other fundamental biological processes. Its fluorescent properties enable researchers to observe and measure these processes with great precision, contributing to our understanding of life at the molecular level .

Mechanism of Action

Fluoresceinyl Gabazine, Bromide is a fluorescent GABA receptor antagonist . It does not affect GABA-transaminase or glutamate-decarboxylase activities . Gabazine, a related compound, acts as an antagonist at GABA A receptors . It binds to the GABA recognition site of the receptor-channel complex and acts as an allosteric inhibitor of channel opening .

properties

IUPAC Name

4-[6-amino-3-[(2-oxospiro[1-benzofuran-3,9'-xanthene]-6-yl)carbamothioylamino]-5-phenylpyridazin-1-ium-1-yl]butanoic acid;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H27N5O5S.BrH/c36-32-23(21-9-2-1-3-10-21)20-30(39-40(32)18-8-15-31(41)42)38-34(46)37-22-16-17-26-29(19-22)45-33(43)35(26)24-11-4-6-13-27(24)44-28-14-7-5-12-25(28)35;/h1-7,9-14,16-17,19-20,36H,8,15,18H2,(H3,37,38,39,41,42,46);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSELVZAWJROADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=N[N+](=C2N)CCCC(=O)O)NC(=S)NC3=CC4=C(C=C3)C5(C6=CC=CC=C6OC7=CC=CC=C75)C(=O)O4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H28BrN5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747796
Record name 6-Amino-1-(3-carboxypropyl)-3-{[(2-oxo-2H-spiro[1-benzofuran-3,9'-xanthen]-6-yl)carbamothioyl]amino}-5-phenylpyridazin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluoresceinyl Gabazine, Bromide

CAS RN

1024389-03-4
Record name 6-Amino-1-(3-carboxypropyl)-3-{[(2-oxo-2H-spiro[1-benzofuran-3,9'-xanthen]-6-yl)carbamothioyl]amino}-5-phenylpyridazin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.